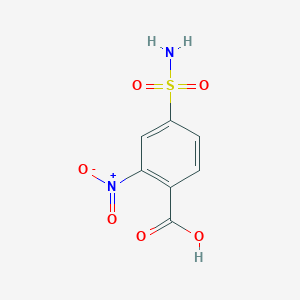

2-Nitro-4-sulfamoylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitro-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6N2O6S . It has a molecular weight of 246.2 . This compound is also known as 4-carboxybenzenesulfonamide .

Molecular Structure Analysis

The InChI code for 2-Nitro-4-sulfamoylbenzoic acid is1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) . This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed analysis of the molecular structure is not available in the search results.

Wissenschaftliche Forschungsanwendungen

Materials Science and Nanocomposites

Research has explored the intercalation of nitrobenzoic acid derivatives into layered double hydroxide-like materials, demonstrating potential applications in concrete science. For instance, nitrobenzoic acid salts have been incorporated into nanocomposites for controlling the kinetics of cement hydration, suggesting a route towards enhancing building materials' properties (Raki, Beaudoin, & Mitchell, 2004).

Coordination Chemistry and Anticonvulsant Activities

Studies on the coordination chemistry of nitro-substituted benzoic acids have documented the synthesis of metal complexes and their anticonvulsant activities. These findings highlight the potential of nitro-substituted benzoic acids, including compounds structurally related to 2-Nitro-4-sulfamoylbenzoic acid, in developing therapeutic agents (D'angelo et al., 2008).

Environmental Chemistry

Investigations into the environmental transformation products of sulfamethoxazole under denitrifying conditions have revealed the formation of 4-nitroso derivatives. This research is indicative of the broader environmental relevance of nitro-substituted compounds, including potential studies on 2-Nitro-4-sulfamoylbenzoic acid regarding its environmental stability and transformation products (Brienza et al., 2017).

Heterogeneous Catalysis

A study on the oxidation of 2-nitro-4-methylsulphonyltoluene to 2-nitro-4-methylsulphonylbenzoic acid using a catalytic system suggests potential applications in synthetic chemistry and industrial production processes. This research underscores the importance of nitro-substituted benzoic acids in catalytic transformations, relevant to the synthesis and application of 2-Nitro-4-sulfamoylbenzoic acid (Heng et al., 2018).

Luminescent Materials

Research into luminescent lanthanide ion-based coordination polymers with nitrobenzoic acid ligands has been conducted, demonstrating the utility of nitro-substituted benzoic acids in the development of luminescent materials for sensing and optical applications (de Bettencourt-Dias & Viswanathan, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-nitro-4-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRCSZFTPTUQGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-sulfamoylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2804478.png)

![[3-(3-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2804481.png)

![2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2804484.png)

![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2804492.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)

![2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2804496.png)